1-(m-Tolyl)propan-1-amine
Overview
Description
1-(m-Tolyl)propan-1-amine is a chemical compound with the molecular formula C10H15N . It is also known as 1-m-Tolyl-propylamine . The IUPAC name for this compound is (1R)-1-(3-methylphenyl)-1-propanamine hydrochloride .
Synthesis Analysis
The synthesis of amines like this compound can be achieved from halogenoalkanes . The halogenoalkane is heated with a concentrated solution of ammonia in ethanol. The reaction is carried out in a sealed tube . The process involves the formation of a salt, followed by a reversible reaction with excess ammonia in the mixture .Molecular Structure Analysis
Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . In the case of this compound, the nitrogen atom is bonded to a methyl group and a phenyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 149.23 . It is a solid at room temperature .Scientific Research Applications
Corrosion Inhibition
1-(m-Tolyl)propan-1-amine and related tertiary amines have been studied for their potential in inhibiting corrosion of metals. For instance, Gao, Liang, and Wang (2007) synthesized compounds including tertiary amines and tested them for their inhibitive performance on carbon steel corrosion. They found that these amines can retard the anodic dissolution of iron by forming a protective layer on the metal surface, acting as anodic inhibitors. This has implications for improving the durability and lifespan of metallic structures in various industrial applications (Gao, Liang, & Wang, 2007).
Dielectric Analysis
The dielectric behavior of compounds related to this compound has been the subject of research. Vishwam et al. (2008) conducted a study on the dielectric properties of polar liquids like propan-1-ol and isopropyl amine, which are structurally related to this compound. Their research involved understanding the interactions and conformational changes of these compounds at the molecular level, providing valuable insights into their potential applications in electronic materials (Vishwam, Chitra, Subramanian, & Murthy, 2008).
Biobased Polymers
In the field of material chemistry, the synthesis of biobased amines, including compounds similar to this compound, has been explored for their use as monomers in creating biobased polymers. Froidevaux et al. (2016) discussed the synthesis of primary and secondary biobased amines and their applications in developing polymers for various industries, such as automotive, aerospace, and healthcare. This research contributes to the growing interest in sustainable materials (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).
Transfer Hydrogenation
This compound and related compounds have been utilized in catalytic processes, such as transfer hydrogenation. Samec and Bäckvall (2002) studied the transfer hydrogenation of imines to amines using propan-2-ol, catalyzed by ruthenium complexes. This process is highly efficient and yields excellent product amines, highlighting the potential of this compound derivatives in synthetic chemistry (Samec & Bäckvall, 2002).
Chemical Analysis Techniques
This compound and structurally related compounds have been subjects in advanced chemical analysis. Okovytyy et al. (2014) performed a combined experimental and theoretical study on N-methyl-4-tolyl-1-(4-bromonaphthyl)amine, which is structurally similar to this compound. This research involved NMR spectroscopy and density functional theory calculations, demonstrating the application of these techniques in understanding the properties of such amines (Okovytyy, Kopteva, Voronkov, Sergeieva, Kapusta, Dmitrikova, & Leszczynski, 2014).
CO2 Capture
Research has also explored the application of this compound related compounds in carbon capture and sequestration. Svensson et al. (2014) studied the solubility of carbon dioxide in mixtures of amines like 2-amino-2-methyl-1-propanol, highlighting the potential use of these amines in industrial CO2 absorption processes (Svensson, Edfeldt, Velasco, Hulteberg, & Karlsson, 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing its dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
1-(3-methylphenyl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7,10H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJIHSSKEPYVBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=C1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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